molecular formula C20H17BrN2O3S B2949366 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 375359-57-2

2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2949366
CAS No.: 375359-57-2
M. Wt: 445.33
InChI Key: GRRIWGFTPWBCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound known for its significant applications in various fields including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves multiple steps starting with the preparation of the benzylthio and bromo-hydroxy-methoxyphenyl groups, followed by their integration into the pyridine structure. Key reagents typically used include:

  • Benzyl chloride

  • Thiophenol

  • 3-bromo-4-hydroxy-5-methoxybenzaldehyde

  • Ammonium acetate

  • Potassium carbonate

Standard conditions often involve refluxing in solvents like ethanol or acetonitrile, with reaction times varying from several hours to overnight.

Industrial Production Methods

On an industrial scale, the production of this compound might be optimized through continuous flow chemistry techniques, which offer better control over reaction parameters and yield. Catalysts such as palladium on carbon (Pd/C) or other transition metal complexes could be employed to facilitate the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly affecting the thio group and the hydroxyl group.

  • Reduction: : Reduction of the nitro groups (if present in derivatives) to amines.

  • Substitution: : Electrophilic aromatic substitution on the phenyl ring is common, allowing further functionalization.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), Jones reagent

  • Reduction: : Sodium borohydride (NaBH₄), hydrogenation with Pd/C

  • Substitution: : Nitrating agents, halogenating agents

Major Products Formed

The reactions typically yield products such as benzylthio-ketones, substituted pyridines, and various aromatic compounds depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Used as an intermediate in organic synthesis, helping in the construction of complex molecules.

Biology

Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

Medicine

Explored as a potential pharmacophore in drug design, due to its ability to interact with various biological targets.

Industry

Applied in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The compound interacts with biological targets through:

  • Binding to enzymes and receptors: : Interfering with the function of specific proteins involved in disease pathways.

  • Modulation of molecular pathways: : Affecting signaling cascades that regulate cell behavior.

Comparison with Similar Compounds

Compared to other pyridine derivatives, 2-(Benzylthio)-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile stands out due to its unique substitution pattern which imparts distinct reactivity and biological activity.

Similar Compounds

  • 2-(4-Methoxybenzylthio)-pyridine derivatives

  • 4-Phenylthio-pyridine

  • 3-Bromo-4-hydroxy-5-methoxyphenyl-pyridine derivatives

This compound's blend of functionalities makes it a versatile and valuable chemical for diverse scientific pursuits.

Properties

IUPAC Name

6-benzylsulfanyl-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-26-17-8-13(7-16(21)19(17)25)14-9-18(24)23-20(15(14)10-22)27-11-12-5-3-2-4-6-12/h2-8,14,25H,9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRIWGFTPWBCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.